molecular formula C23H17ClN4O2 B278862 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278862
Poids moléculaire: 416.9 g/mol
Clé InChI: KZYPIJXEHTZGPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. It is a triazole-based compound that has shown promising results in various studies.

Mécanisme D'action

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide inhibits the activity of protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer cells, and its inhibition has been shown to induce apoptosis in these cells. This compound binds to the ATP-binding site of CK2 and prevents its activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been found to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in inhibiting the activity of CK2 and inducing apoptosis in cancer cells. However, like any other small molecule inhibitor, this compound has limitations, such as off-target effects and toxicity concerns.

Orientations Futures

There are several future directions for research related to 1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One possible direction is to investigate its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Another direction is to explore its use in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research. Its ability to inhibit the activity of CK2 and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Méthodes De Synthèse

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be synthesized by a multi-step reaction process. The first step involves the reaction of 4-chloroaniline and 4-methylbenzoyl chloride in the presence of a base to form 4-(4-methylbenzoyl)phenyl)-4-chlorobenzenamine. The second step involves the reaction of the intermediate product with sodium azide to form 1-(4-chlorophenyl)-4-(4-methylbenzoyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid. Finally, the acid is converted to its amide form by reacting with an appropriate amine.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in several scientific research studies. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs. In addition, this compound has been used in studies related to Alzheimer's disease, diabetes, and inflammation.

Propriétés

Formule moléculaire

C23H17ClN4O2

Poids moléculaire

416.9 g/mol

Nom IUPAC

1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H17ClN4O2/c1-15-2-4-16(5-3-15)21(29)17-6-10-19(11-7-17)26-23(30)22-25-14-28(27-22)20-12-8-18(24)9-13-20/h2-14H,1H3,(H,26,30)

Clé InChI

KZYPIJXEHTZGPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

SMILES canonique

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.